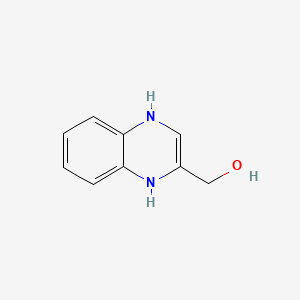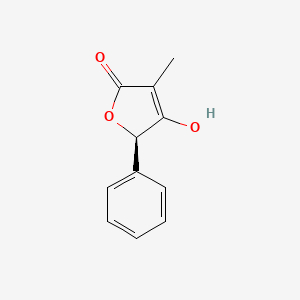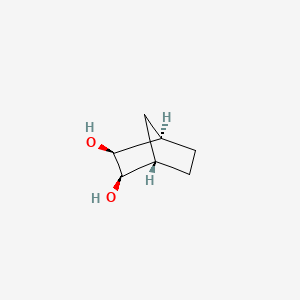![molecular formula C14H23BN2O4 B1174428 Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate CAS No. 1277168-52-1](/img/structure/B1174428.png)
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate is a heterocyclic compound with a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[3,2-B]pyridine core with a tert-butyl ester group at the 4-carboxylate position. It is a white to yellow solid that is typically stored in a refrigerator to maintain its stability .
Méthodes De Préparation
The synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of tert-butyl esters and pyrrolo[3,2-B]pyridine derivatives. The reaction conditions often require a controlled temperature and the presence of catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Applications De Recherche Scientifique
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it serves as a scaffold for designing new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades. Detailed studies on its mechanism of action are essential to understand its biological effects and therapeutic potential .
Comparaison Avec Des Composés Similaires
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group, which can influence its reactivity and biological activity.
tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate:
tert-Butyl octahydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate: This compound also shares structural similarities but has different functional groups, leading to distinct chemical behaviors.
Propriétés
IUPAC Name |
tert-butyl 1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMRBKTBFPQJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162690 |
Source


|
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-65-1 |
Source


|
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211583-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-chlorophenyl)piperazin-1-yl]-(4-chloroquinolin-2-yl)methanone](/img/new.no-structure.jpg)


